molecular formula C10H19N B13406654 2-Ethyl-3-methyl-2-(1-methylethyl)butanenitrile

2-Ethyl-3-methyl-2-(1-methylethyl)butanenitrile

Cat. No.: B13406654
M. Wt: 153.26 g/mol
InChI Key: YVPBLBXLVKEXGD-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-2-(1-methylethyl)butanenitrile is an organic compound with a complex branched structure It is a nitrile, which means it contains a cyano group (-C≡N) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-2-(1-methylethyl)butanenitrile can be achieved through several methods. One common approach involves the reaction of appropriate alkyl halides with sodium cyanide (NaCN) in a nucleophilic substitution reaction. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-2-(1-methylethyl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like DMSO or DMF.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-3-methyl-2-(1-methylethyl)butanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-2-(1-methylethyl)butanenitrile involves its interaction with molecular targets through its nitrile group. The cyano group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and biochemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-3-methylbutanenitrile
  • 3-Methyl-2-(1-methylethyl)butanenitrile
  • 2-Ethyl-3-methyl-1-butanol

Uniqueness

2-Ethyl-3-methyl-2-(1-methylethyl)butanenitrile is unique due to its specific branched structure and the presence of the nitrile group. This combination of features makes it distinct from other similar compounds and provides it with unique reactivity and applications.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2-ethyl-3-methyl-2-propan-2-ylbutanenitrile

InChI

InChI=1S/C10H19N/c1-6-10(7-11,8(2)3)9(4)5/h8-9H,6H2,1-5H3

InChI Key

YVPBLBXLVKEXGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)(C(C)C)C(C)C

Origin of Product

United States

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